molecular formula C12H16O4S B8279714 Ethyl 2-ethoxy-4-methanesulfinylbenzoate

Ethyl 2-ethoxy-4-methanesulfinylbenzoate

Cat. No.: B8279714
M. Wt: 256.32 g/mol
InChI Key: ZNSIMRRIGDGBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-4-methanesulfinylbenzoate is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 2-ethoxy-4-methylsulfinylbenzoate

InChI

InChI=1S/C12H16O4S/c1-4-15-11-8-9(17(3)14)6-7-10(11)12(13)16-5-2/h6-8H,4-5H2,1-3H3

InChI Key

ZNSIMRRIGDGBEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of ethyl 4-methylthio-2-ethoxybenzoate (1.1 g, 4.6 mmol) in methylene chloride (40 mL) was added 3-chloroperoxybenzoic acid (1.1 g, 4.5 mmol, 77%) in several portions. The reaction mixture was stirred at 0° C. for 15 min, after which TLC (50% ethyl acetate in hexanes) showed consumption of starting material. The reaction mixture was quenched with a solution of sodium thiosulfate and neutralize with a solution of sodium bicarbonate. The product was extracted three times with methylene chloride. The organic layer was washed with sodium bicarbonate, dried over magnesium sulfate, and concentrated. Purification of the crude residue by flash column chromatography (silica gel, eluting with 50% ethyl acetate in hexanes) gave ethyl 2-ethoxy-4-methanesulfinylbenzoate as a yellow oil (0.70 g, 58%). LC-MS: 257.2 [(M+H)+].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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